![molecular formula C6H11Cl2N3 B2417889 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride CAS No. 1820741-67-0](/img/structure/B2417889.png)
2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride
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Overview
Description
2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazoles .
Scientific Research Applications
Biological Activities
The compound exhibits several promising biological activities, which are summarized below:
Antimicrobial Activity
Recent studies have indicated that compounds containing the pyrazole moiety demonstrate significant antimicrobial properties. For instance, derivatives similar to 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride have shown activity against various bacterial strains, including Mycobacterium tuberculosis.
Compound | Target Organism | IC50 Value (µM) |
---|---|---|
Similar Derivative | Mycobacterium tuberculosis | 1.35 - 2.18 |
Anticancer Properties
Research has demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. The mechanisms often involve the inhibition of key enzymes related to tumor growth and cell division.
Compound | Cancer Cell Line | Mechanism of Action |
---|---|---|
Similar Pyrazole Derivative | Various cancer lines | Enzyme inhibition |
Neurological Applications
There is emerging evidence that pyrazole derivatives may serve as potential acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s disease.
Drug Development
The compound's structural features make it a candidate for developing new therapeutic agents aimed at enhancing platelet production and treating thrombocytopenia. Its role as a thrombopoietin receptor agonist has been highlighted in patent literature, suggesting its potential in hematological therapies .
Formulation Studies
The solubility characteristics of this compound can significantly affect its bioavailability and formulation into pharmaceutical dosage forms. Research into improving solubility through salt formation has been documented, indicating a pathway for enhancing its therapeutic efficacy .
Antitubercular Activity
A study evaluated various substituted pyrazolo derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with structural similarities to this compound. The findings suggest that modifications in the pyrazole structure can enhance antimicrobial potency.
Cytotoxicity Assessment
In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains, indicating a favorable safety profile for further development.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methyl-1H-pyrazole: A precursor in the synthesis of the target compound.
Ethylenediamine: Another precursor used in the synthesis.
Other Pyrazoles: Compounds with similar pyrazole rings but different substituents.
Uniqueness
2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)ethanamine hydrochloride is a compound that belongs to the pyrazole class of compounds, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C6H11Cl2N3
- Molecular Weight : 196.078 g/mol
- CAS Number : 1820741-67-0
- Purity : Typically around 95% to 98% .
Pyrazole derivatives, including this compound, often exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole compounds act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .
- Antimicrobial Activity : Some studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties against various bacterial strains .
Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives can effectively inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a study showed that certain pyrazole compounds achieved up to 85% inhibition of TNF-α at concentrations around 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
This compound has shown promising results in inhibiting the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The compound's effectiveness was evaluated using standard antimicrobial susceptibility tests .
Anticancer Potential
Recent studies have also explored the anticancer properties of pyrazole derivatives. Some compounds have demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values lower than those of established chemotherapeutic agents like doxorubicin. The presence of specific substituents on the pyrazole ring appears to enhance its activity against cancer cells .
Case Studies
Properties
IUPAC Name |
2-(4-chloro-3-methylpyrazol-1-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3.ClH/c1-5-6(7)4-10(9-5)3-2-8;/h4H,2-3,8H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIUDVHHMYANAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Cl)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.